
2,8-ジフルオロ-5,11-ビス(トリエチルシリルエチニル)アントラジチオフェン
説明
2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene is a useful research compound. Its molecular formula is C34H36F2S2Si2 and its molecular weight is 602.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機薄膜トランジスタ(OTFT)
diF-TES-ADTは、OTFTでの使用において広く研究されている小分子有機半導体です . diF-TES-ADTは、さまざまな溶媒およびアモルファスポリマー中での溶解性、化学的安定性、および加工性に優れており、高性能デバイスに最適な候補です .
インクジェット印刷エレクトロニクス
高性能インクジェット印刷diF-TES-ADT有機薄膜トランジスタが報告されています . diF-TES-ADTフィルムのフィルム形態および結晶構造は、事前に堆積されたポリ(-メチルスチレン)層上に印刷することで大幅に改善されました .
フレキシブルおよび印刷エレクトロニクス
溶液プロセスされた有機薄膜トランジスタ(TFT)は、フレキシブルおよび印刷エレクトロニクスにおける潜在的な応用可能性のために、過去10年間で大きな注目を集めています .
ディスプレイ
ディスプレイ技術におけるdiF-TES-ADTの可能性は、OTFTでの応用に密接に関連しています。 diF-TES-ADTの高い移動度は、有機発光ダイオード(OLED)ディスプレイのアクティブマトリックスバックプレーンでの使用に適しています .
光/化学センサー
diF-TES-ADTの光/化学センサーへの使用は、別の有望な応用です。 diF-TES-ADTをベースにした有機薄膜トランジスタは、高感度と選択性を備えたセンサーを作成するために使用できます .
メモリデバイス
diF-TES-ADTのユニークな特性により、メモリデバイスでの使用に適しています。 diF-TES-ADTベースのデバイスの高い電荷キャリア移動度と安定性を活用して、高性能の不揮発性メモリデバイスを作成できます .
作用機序
Target of Action
The primary target of 2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene, also known as 2-[7,17-difluoro-12-(2-triethylsilylethynyl)-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),2,4,7,9,11,14,17,19-nonaen-2-yl]ethynyl-triethylsilane, is the active channel in organic thin film transistors (OTFTs) .
Mode of Action
This compound interacts with its target by forming a thin film in the active channel of OTFTs . The film morphology and crystal structure of the compound are greatly improved by printing on a predeposited poly (α-methyl styrene) (PαMS) layer . This is possibly due to the confined droplet area and thus increased intermolecular interactions .
Biochemical Pathways
The compound affects the material crystallization and film formation approach in OTFTs . This includes the surface treatment of Source/Drain metal electrodes with various self-assembled monolayers and the works on vertical phase segregation derived from blending the compound with various polymers .
Pharmacokinetics
It is known that the compound has good solubility in numerous solvents and amorphous polymers . Its chemical stability and ease in processing make it a supreme candidate for high-performance devices .
Result of Action
The result of the compound’s action is the formation of high-performance OTFTs . The compound leads to uniform and improved device performance in the predeposited blending system . Through a proper optimization of printing parameters such as substrate temperature and processing solvent, the compound-based TFTs have been achieved with an average field-effect mobility of 0.34±0.13 cm2 V-1 s-1 (max 0.64 cm2 V-1 s-1) and subthreshold slope of 0.456±0.090 V decade-1 .
Action Environment
The action of the compound is influenced by environmental factors. The device is much more sensitive to H2O vapor than O2, although both of which cause TFT instability . It has been found that by removing the water source, this change can be reversed and performance can be restored .
生化学分析
Biochemical Properties
2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene plays a crucial role in biochemical reactions, particularly in the context of its interactions with various biomolecules. This compound has been shown to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with polymer binders, which can affect the morphology and performance of thin films in OTFTs . The nature of these interactions is primarily based on the compound’s ability to form stable complexes with these biomolecules, thereby modulating their biochemical properties.
Cellular Effects
The effects of 2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding how this compound can be used in biomedical applications, particularly in the development of biosensors and other diagnostic tools.
Molecular Mechanism
At the molecular level, 2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, which in turn affects cellular function . The compound’s ability to form stable complexes with enzymes and other proteins is a key aspect of its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical properties
Metabolic Pathways
2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s role in these pathways is essential for understanding its overall impact on biological systems.
Transport and Distribution
The transport and distribution of 2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding these processes is important for optimizing the use of this compound in biomedical applications.
Subcellular Localization
The subcellular localization of 2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications
特性
IUPAC Name |
2-[7,17-difluoro-12-(2-triethylsilylethynyl)-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),2,4,7,9,11,14,17,19-nonaen-2-yl]ethynyl-triethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36F2S2Si2/c1-7-39(8-2,9-3)15-13-25-27-17-23-19-33(35)38-32(23)22-30(27)26(14-16-40(10-4,11-5)12-6)28-18-24-20-34(36)37-31(24)21-29(25)28/h17-22H,7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOCOSISEQLPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CC1=C2C=C3C(=CC2=C(C4=C1C=C5C=C(SC5=C4)F)C#C[Si](CC)(CC)CC)C=C(S3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36F2S2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728811 | |
| Record name | [(2,8-Difluoroanthra[2,3-b:6,7-b']bisthiene-5,11-diyl)di(ethyne-2,1-diyl)]bis(triethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015071-21-2 | |
| Record name | [(2,8-Difluoroanthra[2,3-b:6,7-b']bisthiene-5,11-diyl)di(ethyne-2,1-diyl)]bis(triethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diF-TES-ADT?
A1: The molecular formula of diF-TES-ADT is C34H40F2S2Si2, and its molecular weight is 602.96 g/mol.
Q2: What are the key structural features contributing to diF-TES-ADT's semiconducting properties?
A2: diF-TES-ADT belongs to the anthradithiophene family, known for good charge transport properties. The molecule's planar structure, facilitated by the triethylsilylethynyl side groups, allows for strong intermolecular interactions and efficient π-electron delocalization, contributing to its favorable charge carrier mobility [].
Q3: How does the presence of fluorine atoms influence diF-TES-ADT's properties?
A3: Fluorine atoms, being highly electronegative, influence the electronic properties and molecular packing of diF-TES-ADT. They contribute to a lower-lying highest occupied molecular orbital (HOMO) level, which can enhance air stability and influence charge injection/transport properties [, ].
Q4: What are the typical solvents used for processing diF-TES-ADT?
A4: diF-TES-ADT exhibits good solubility in various organic solvents, including chloroform, toluene, and chlorobenzene, making it compatible with solution-processing techniques like spin-coating, blade-coating, and inkjet printing [, , , , ].
Q5: How does the choice of substrate and its treatment affect diF-TES-ADT thin film properties?
A5: The substrate significantly influences the morphology and performance of diF-TES-ADT thin films. Studies show that surface treatments, like using self-assembled monolayers (SAMs) on gold electrodes, can improve molecular ordering and enhance charge carrier mobility in OFETs [, , ].
Q6: How stable are diF-TES-ADT based devices under ambient conditions?
A6: While diF-TES-ADT exhibits some air stability, prolonged exposure to ambient conditions, especially humidity and oxygen, can lead to degradation. Studies reveal performance degradation in OFETs due to oxidation of diF-TES-ADT upon exposure to ozone []. Encapsulation and material modifications are being explored to improve device stability [, , ].
Q7: How does the morphology of diF-TES-ADT thin films influence OFET performance?
A7: The morphology of diF-TES-ADT thin films, particularly grain size, orientation, and crystallinity, plays a crucial role in charge transport. Larger grain sizes with fewer grain boundaries are generally associated with higher charge carrier mobilities [, , , , ].
Q8: What is the role of polymer binders in diF-TES-ADT-based OFETs?
A8: Polymer binders, when blended with diF-TES-ADT, can significantly impact film formation, morphology, and charge transport. Studies show that the choice of polymer binder can affect the vertical phase segregation, crystallinity, and ultimately, the charge carrier mobility in transistors [, , , ].
Q9: What techniques are used to characterize the microstructure of diF-TES-ADT thin films?
A9: Various techniques are employed to characterize the microstructure of diF-TES-ADT thin films. These include:
- Microscopy: Atomic force microscopy (AFM) [], scanning tunneling microscopy (STM) [, ], polarized optical microscopy (POM) [], and energy-filtered transmission electron microscopy (EF-TEM) [, ].
- Scattering Techniques: Grazing incidence wide-angle X-ray scattering (GIWAXS) [, ] and neutron reflectivity [].
- Spectroscopy: Ultraviolet photoelectron spectroscopy (UPS) [] and near-edge X-ray absorption fine structure spectroscopy (NEXAFS) [].
Q10: What is the impact of charge traps on diF-TES-ADT OFET performance?
A10: Charge carrier traps, often arising from impurities or defects in the diF-TES-ADT film, can significantly hinder charge transport. Traps can reduce charge carrier mobility, increase device hysteresis, and impact overall device stability [, , ].
Q11: How is the density of trap states in diF-TES-ADT films evaluated?
A11: The density of trap states is often evaluated through temperature-dependent current-voltage (I-V) measurements [, , ]. Analyzing the temperature dependence of the OFET characteristics can provide insights into the energetic distribution and concentration of traps within the semiconductor's bandgap.
Q12: What strategies are being explored to minimize charge trapping in diF-TES-ADT devices?
A12: Several approaches are being investigated to mitigate trap-related issues:
- Material Purification: Improving the purity of diF-TES-ADT by eliminating isomeric impurities can reduce trap density and enhance device performance [].
- Interface Engineering: Optimizing the interface between the diF-TES-ADT layer and the dielectric material can minimize interfacial traps [, ].
- Controlled Film Growth: Carefully controlling the deposition conditions and employing techniques like solution shearing can lead to improved film morphology with reduced defects and trap sites [].
Q13: Beyond OFETs, what other applications are being explored for diF-TES-ADT?
A13: While OFETs remain a primary focus, diF-TES-ADT's semiconducting properties make it attractive for other applications, including:
- Phototransistors: diF-TES-ADT exhibits photoresponse, and researchers are exploring its potential in phototransistors for optical sensing applications [].
- Memory Devices: The ability to trap charges within diF-TES-ADT films is being investigated for non-volatile memory device applications [].
Q14: What are the current challenges and future research directions for diF-TES-ADT-based technologies?
A14: Despite promising results, challenges remain in translating diF-TES-ADT's potential into practical applications. Key research areas include:
- Enhancing Device Stability: Developing strategies to improve the long-term stability of diF-TES-ADT devices under ambient conditions is crucial [, ].
- Large-Scale Processing: Adapting solution-processing methods like inkjet printing [, ] to enable large-area, low-cost fabrication of diF-TES-ADT devices is essential.
- Understanding Structure-Property Relationships: Further research is needed to establish clear relationships between diF-TES-ADT's molecular structure, thin-film morphology, processing conditions, and device performance [, , , , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-2-methylthieno[2,3-c]pyridine](/img/structure/B1507100.png)
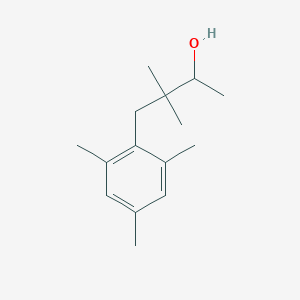
![Propanoic acid, 3-[[bis(2-methylpropoxy)phosphinothioyl]thio]-2-methyl-](/img/structure/B1507109.png)

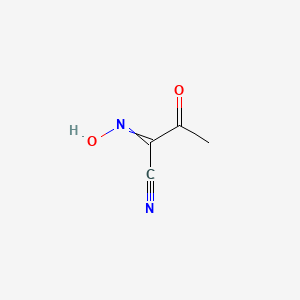
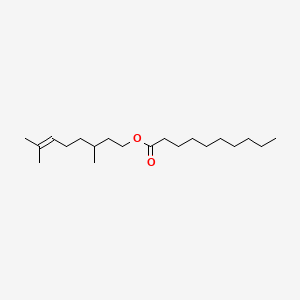

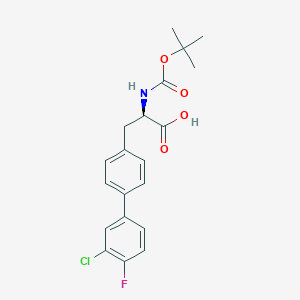
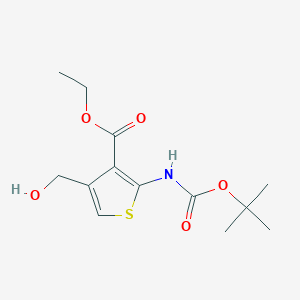
![1-Boc-4-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-piperidine](/img/structure/B1507118.png)

![1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-azetidine](/img/structure/B1507122.png)
![Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate](/img/structure/B1507125.png)
![2-[Ethyl[3-[[4-[[1-[2-[(3-fluorophenyl)amino]-2-oxoethyl]-1H-pyrazol-4-yl]amino]quinazolin-7-yl]oxy]propyl]amino]ethyl dihydrogen phosphate](/img/structure/B1507127.png)
